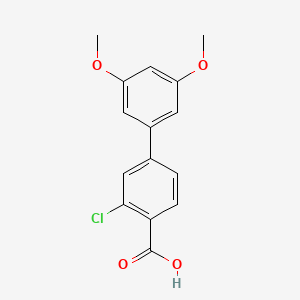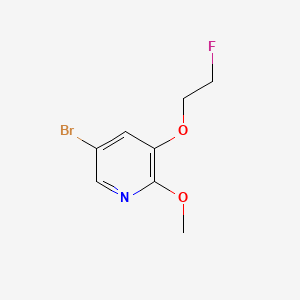
(R)-1-Boc-2-isobutylpiperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Boc-2-isobutylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isobutyl substituent on the piperazine ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-isobutylpiperazine hydrochloride typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atoms. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The protected piperazine is then alkylated with an isobutyl halide (e.g., isobutyl bromide) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the isobutyl group.
Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of ®-1-Boc-2-isobutylpiperazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Boc-2-isobutylpiperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group or the isobutyl group can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form by treatment with a base such as sodium hydroxide (NaOH).
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction conditions often involve the use of strong bases like NaH or K2CO3.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Sodium hydroxide (NaOH) or other strong bases are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products depend on the nature of the substituent introduced.
Deprotection Reactions: The major product is the free amine form of the compound.
Hydrolysis: The free base form of the compound is obtained.
Aplicaciones Científicas De Investigación
®-1-Boc-2-isobutylpiperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of piperazine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of ®-1-Boc-2-isobutylpiperazine hydrochloride depends on its specific application. In general, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The Boc group serves as a protecting group, allowing selective reactions at other sites on the molecule. The isobutyl group can influence the compound’s lipophilicity and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-piperazine: Lacks the isobutyl group, making it less lipophilic.
2-Isobutylpiperazine: Lacks the Boc protecting group, making it more reactive.
1-Benzyl-4-Boc-piperazine:
Uniqueness
®-1-Boc-2-isobutylpiperazine hydrochloride is unique due to the combination of the Boc protecting group and the isobutyl substituent. This combination provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJCFZPHVSVNK-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662475 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217482-29-5 |
Source


|
| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)








